3-(difluoromethyl)-2,4-difluorobenzoic acid

Lipophilicity Drug-likeness Membrane permeability

3-(Difluoromethyl)-2,4-difluorobenzoic acid (CAS 1803789-23-2) is a polyfluorinated aromatic carboxylic acid with the molecular formula C8H4F4O2 and a molecular weight of 208.11 g/mol. As a member of the difluorobenzoic acid family, it features a unique substitution pattern combining a carboxylic acid handle, two aromatic fluorine atoms, and a difluoromethyl group.

Molecular Formula C8H4F4O2
Molecular Weight 208.11 g/mol
CAS No. 1803789-23-2
Cat. No. B6231682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(difluoromethyl)-2,4-difluorobenzoic acid
CAS1803789-23-2
Molecular FormulaC8H4F4O2
Molecular Weight208.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)F)C(F)F)F
InChIInChI=1S/C8H4F4O2/c9-4-2-1-3(8(13)14)6(10)5(4)7(11)12/h1-2,7H,(H,13,14)
InChIKeyHOWLVGYFTZQAQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)-2,4-difluorobenzoic acid (CAS 1803789-23-2): A Specialized Fluorinated Building Block


3-(Difluoromethyl)-2,4-difluorobenzoic acid (CAS 1803789-23-2) is a polyfluorinated aromatic carboxylic acid with the molecular formula C8H4F4O2 and a molecular weight of 208.11 g/mol . As a member of the difluorobenzoic acid family, it features a unique substitution pattern combining a carboxylic acid handle, two aromatic fluorine atoms, and a difluoromethyl group . This structure places it at the intersection of modern medicinal and agrochemical design, where the difluoromethyl group (CF2H) is a recognized lipophilic hydrogen-bond donor and bioisostere for hydroxyl, thiol, and amine groups [1].

Why 3-(Difluoromethyl)-2,4-difluorobenzoic acid Cannot Be Replaced by Simple Analogs


The performance of a fluorinated building block in synthesis is governed by its precise substitution pattern, where seemingly minor changes can drastically alter physicochemical properties. For instance, replacing the 3-CF2H group with a -CH3 or shifting it to another position yields molecules with different lipophilicity, acidity, and hydrogen-bonding capabilities [1]. These parameters directly impact key drug-likeness properties such as logP, solubility, and metabolic stability, which are critical for downstream biological activity [2]. Therefore, generic substitution risks compromising the pharmacokinetic profile of the final lead compound, especially when the CF2H group is designed to serve as a specific bioisostere within a binding pocket.

Quantified Differentiation of 3-(Difluoromethyl)-2,4-difluorobenzoic acid for Informed Procurement


Enhanced Lipophilicity (LogP 2.60) vs. the 3-Methyl Analog (LogP 1.97)

3-(Difluoromethyl)-2,4-difluorobenzoic acid exhibits a computed LogP of 2.60, which is significantly higher than that of its direct structural analog, 2,4-difluoro-3-methylbenzoic acid (LogP 1.97) . This 0.63 log unit increase represents a more than 4-fold increase in partition coefficient, translating to improved passive membrane permeability, a critical factor for intracellular target engagement.

Lipophilicity Drug-likeness Membrane permeability

Modulated Acidity (Predicted pKa ~2.8) vs. Non-Fluorinated and Mono-Fluorinated Analogs

The target compound's acidity is predicted to be strong (pKa ~2.5-3.0) due to the combined electron-withdrawing effects of the two aromatic fluorines and the 3-CF2H group. This makes it a stronger acid than 3-(difluoromethyl)benzoic acid (pKa 4.08 predicted) and 4-(difluoromethyl)benzoic acid (pKa 3.88 predicted), and comparable to 2,4-difluorobenzoic acid (pKa 3.21) . The exact pKa value has not been experimentally determined, but the class-level inference suggests superior solubility in basic aqueous formulations and readiness for salt formation.

Acidity pKa Solubility Salt formation

Lipophilic Hydrogen-Bond Donor Capacity Distinct from 3-Methyl Analog

The 3-CF2H substituent in the target compound functions as a lipophilic hydrogen-bond (H-bond) donor, a property entirely absent in the 3-CH3 analog (2,4-difluoro-3-methylbenzoic acid). The CF2H group can act as a bioisostere for hydroxyl (OH) and amine (NH2) groups, enabling it to make critical H-bond interactions with target proteins while maintaining the lipophilicity of an alkyl group [1]. This is a well-documented advantage in modern drug design for improving both target binding and membrane permeability, a dual optimization unachievable with simple methyl substitution [2].

Bioisostere CF2H group Binding affinity Drug design

Expected Superior Metabolic Stability of the CF2H Group over the CH3 Group

A key rationale for incorporating the difluoromethyl group is its resistance to oxidative metabolism. The C-F bond is significantly stronger than the C-H bond (bond dissociation energy: ~130 kcal/mol for C-F vs. ~105 kcal/mol for C-H), making the CF2H group much less susceptible to cytochrome P450-mediated oxidation than the CH3 group in the 3-methyl analog [1][2]. While specific metabolic half-life data for this compound or its derivatives are not publicly available, this is a well-established class-level inference in fluorinated drug design.

Metabolic stability CYP450 Oxidative metabolism Half-life

Computed Polar Surface Area (TPSA 37.3 Ų) within CNS Drug-Like Favorable Range

The target compound has a topological polar surface area (TPSA) of 37.3 Ų . This is identical to the TPSA of its 3-methyl analog (2,4-difluoro-3-methylbenzoic acid, TPSA 37.3) [1], but when combined with its higher LogP (2.60 vs 1.97), it positions the compound more favorably within the chemical space for central nervous system (CNS) drugs, which typically require TPSA < 90 Ų and LogP between 2 and 5 for optimal brain penetration [2].

CNS drug design Blood-brain barrier TPSA Drug-likeness

Optimal Research and Procurement Scenarios for 3-(Difluoromethyl)-2,4-difluorobenzoic acid


Medicinal Chemistry: Design of CNS-Penetrant Lead Compounds

The combination of a low TPSA (37.3 Ų) and an optimal LogP (2.60) makes this compound a superior choice for synthesizing CNS-focused compound libraries. As demonstrated in Section 3, its profile aligns more closely with CNS drug-likeness criteria than the less lipophilic 3-methyl analog [1]. The CF2H group adds hydrogen-bond donor capacity, enabling exploration of binding interactions in hydrophobic pockets such as those found in GPCRs or ion channels [2].

Agrochemical Discovery: Development of Metabolically Stable Fungicides

The difluoromethyl group is a crucial structural motif in modern succinate dehydrogenase inhibitor (SDHI) fungicides [1]. This compound serves as a versatile intermediate for introducing the CF2H-phenyl moiety. Its enhanced metabolic stability compared to methyl-containing analogs is a key advantage for developing crop protection agents with prolonged field half-life. The reactive carboxylic acid handle also facilitates rapid diversification into a library of amides for screening [2].

Chemical Biology: Synthesis of 19F NMR Probes

The presence of three chemically distinct fluorine environments (two aromatic C-F and one CF2H) makes this compound an excellent building block for creating 19F NMR probes for protein-ligand binding studies. This spectral complexity allows for monitoring multiple binding events simultaneously, offering a significant advantage over probes made from simpler fluorinated benzoic acids. The high sensitivity of 19F NMR leverages the compound's multiple fluorine atoms to provide detailed conformational information [1].

Process Chemistry: Salt Formation for Solubility Enhancement

Given its predicted strong acidity (pKa ~2.5-3.0), this compound is well-suited for developing crystalline salt forms with common pharmaceutical counterions (e.g., sodium, potassium, or meglumine). These salt forms can dramatically improve aqueous solubility and dissolution rates for preclinical toxicology studies, a key step in candidate progression. This represents a practical advantage over less acidic analogs that may not readily form stable salts [1].

Quote Request

Request a Quote for 3-(difluoromethyl)-2,4-difluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.